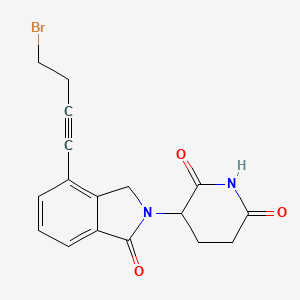
Lenalidomide-acetylene-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-acetylene-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of an acetylene and bromine group to lenalidomide potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide-acetylene-Br typically involves the bromination of lenalidomide followed by the introduction of an acetylene group. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. The acetylene group can be introduced via a Sonogashira coupling reaction using palladium catalysts and copper co-catalysts in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for bromination and coupling reactions to ensure consistent product quality and yield. Green chemistry principles, such as using less hazardous solvents and reagents, would also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-acetylene-Br can undergo various chemical reactions, including:
Oxidation: The acetylene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) can facilitate substitution reactions
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: De-brominated lenalidomide-acetylene.
Substitution: Amino or thio derivatives of lenalidomide-acetylene
Scientific Research Applications
Lenalidomide-acetylene-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular pathways and protein interactions.
Medicine: Investigated for its enhanced anti-cancer properties compared to lenalidomide.
Industry: Potentially used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Lenalidomide-acetylene-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. The addition of the acetylene and bromine groups may enhance the binding affinity and specificity of the compound for its molecular targets .
Comparison with Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects compared to lenalidomide.
CC-122: A newer immunomodulatory drug with a different chemical structure but similar pharmacological effects .
Uniqueness: Lenalidomide-acetylene-Br stands out due to the addition of the acetylene and bromine groups, which may enhance its pharmacological properties, making it potentially more effective in targeting specific proteins and pathways involved in cancer and other diseases .
Properties
Molecular Formula |
C17H15BrN2O3 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-[7-(4-bromobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10H2,(H,19,21,22) |
InChI Key |
ZILZKVZXYARDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



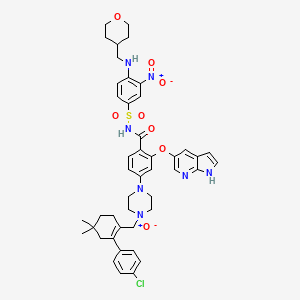
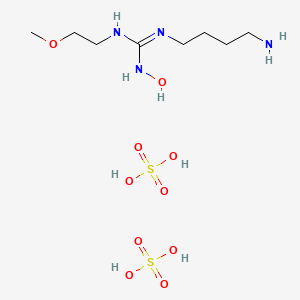


![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
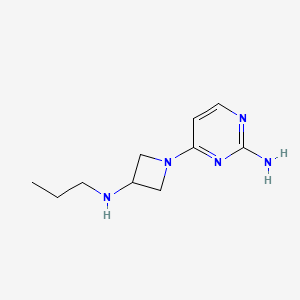
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
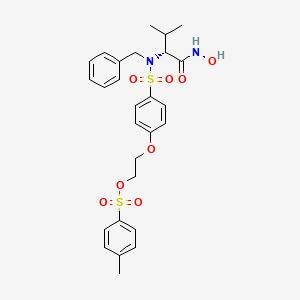

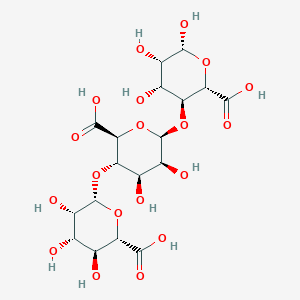
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
